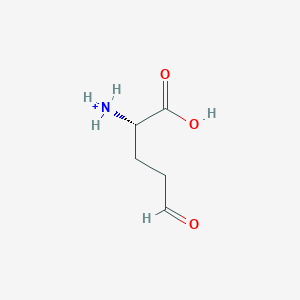
Glutamyl group
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The glutamyl group is a functional group derived from glutamic acid, an important amino acid in biochemistry. It is involved in various biochemical processes, including the synthesis and degradation of glutathione, a critical antioxidant in cells. The this compound plays a significant role in the γ-glutamyl cycle, which is essential for maintaining cellular redox homeostasis and detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of compounds containing the glutamyl group often involves the use of γ-glutamyltransferase enzymes. These enzymes catalyze the transfer of the γ-glutamyl group from glutathione to an acceptor molecule, which can be an amino acid, peptide, or water . The reaction conditions typically involve a buffered solution at physiological pH and temperature to maintain enzyme activity.
Industrial Production Methods
In industrial settings, the production of γ-glutamyl compounds can be achieved through biotechnological processes involving genetically engineered microorganisms that express γ-glutamyltransferase. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
The glutamyl group can undergo various chemical reactions, including:
Hydrolysis: The γ-glutamyl bond can be hydrolyzed by γ-glutamyltransferase, resulting in the release of glutamate.
Transpeptidation: The γ-glutamyl group can be transferred to other amino acids or peptides, forming γ-glutamyl amino acids or peptides.
Oxidation and Reduction: The this compound can participate in redox reactions, particularly in the context of glutathione metabolism.
Common Reagents and Conditions
Common reagents used in reactions involving the this compound include:
γ-Glutamyltransferase: An enzyme that catalyzes the transfer of the γ-glutamyl group.
Glutathione: A tripeptide that serves as a donor of the γ-glutamyl group.
Buffer Solutions: To maintain the pH and stability of the reaction environment.
Major Products
The major products formed from reactions involving the this compound include γ-glutamyl amino acids, peptides, and free glutamate .
Scientific Research Applications
The glutamyl group has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of the glutamyl group primarily involves its role in the γ-glutamyl cycle. This cycle includes the transfer of the γ-glutamyl group from glutathione to acceptor molecules, which is catalyzed by γ-glutamyltransferase . This process is essential for maintaining cellular redox balance and detoxification. The molecular targets include various amino acids and peptides that accept the γ-glutamyl group, leading to the formation of γ-glutamyl derivatives .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide containing the γ-glutamyl group, involved in antioxidant defense and detoxification.
γ-Glutamylcysteine: An intermediate in the synthesis of glutathione, containing the γ-glutamyl group.
Glutamate: An amino acid that can be derived from the hydrolysis of the γ-glutamyl bond.
Uniqueness
The uniqueness of the glutamyl group lies in its ability to participate in the γ-glutamyl cycle, which is crucial for maintaining cellular redox homeostasis and detoxification. Unlike other similar compounds, the this compound is specifically involved in the transfer reactions catalyzed by γ-glutamyltransferase, making it essential for the metabolism of glutathione and related processes .
Properties
Molecular Formula |
C5H10NO3+ |
|---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
[(1S)-1-carboxy-4-oxobutyl]azanium |
InChI |
InChI=1S/C5H9NO3/c6-4(5(8)9)2-1-3-7/h3-4H,1-2,6H2,(H,8,9)/p+1/t4-/m0/s1 |
InChI Key |
KABXUUFDPUOJMW-BYPYZUCNSA-O |
Isomeric SMILES |
C(C[C@@H](C(=O)O)[NH3+])C=O |
Canonical SMILES |
C(CC(C(=O)O)[NH3+])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


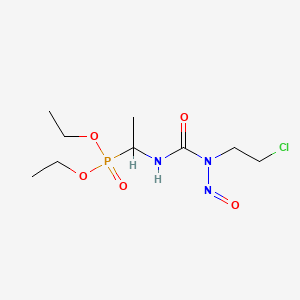
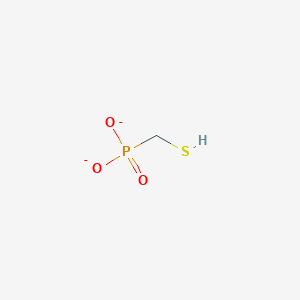

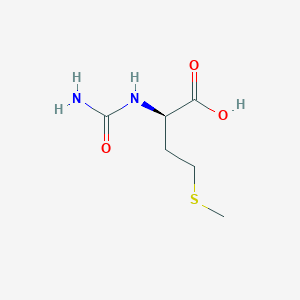
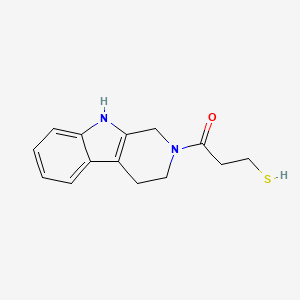

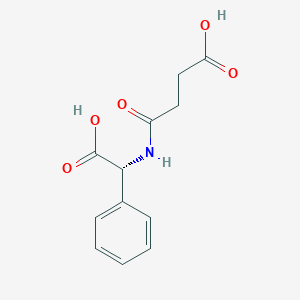
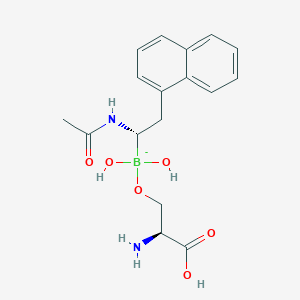
![5-[1-(Acetylamino)-3-methylbutyl]-2,5-anhydro-3,4-dideoxy-4-(methoxycarbonyl)pentonic acid](/img/structure/B10759977.png)
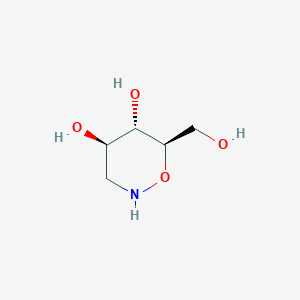
![N-[Tosyl-D-prolinyl]amino-ethanethiol](/img/structure/B10759992.png)
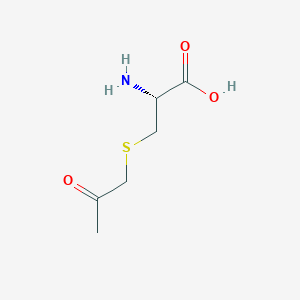

![[4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy]acetic acid](/img/structure/B10760001.png)
